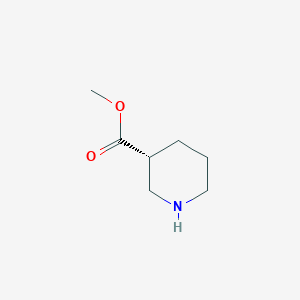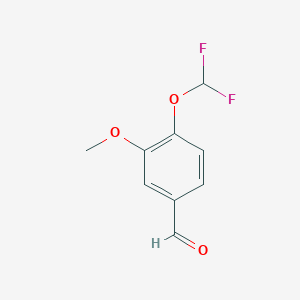
4-(二氟甲氧基)-3-甲氧基苯甲醛
概述
描述
Synthesis Analysis
- The synthesis of related compounds such as 4-benzyloxy-2-methoxybenzaldehyde involves O-alkylation reaction and Vilsmeier-Hack(V-H) reaction, achieving a high yield under optimized conditions (Lu Yong-zhong, 2011).
- A method for synthesizing 3-fluoro-4-methoxybenzaldehyde through a reaction of 2-fluoroanisole with hexamethylenetetramine has been developed, simplifying the synthetic process and reducing cost (Wang Bao-jie, 2006).
- Synthesis of 3-cyclopropyl methoxy-4-difluoromethoxybenzaldehyde has been reported, highlighting a simple and low-cost route beneficial for large-scale preparation (Zhou Hai-yan, 2013).
Molecular Structure Analysis
- The molecular structure of similar compounds like 4-methoxybenzaldehyde has been studied using density functional theory (DFT) and B3LYP hybrid functional, revealing the importance of intermolecular interactions such as C-H⋯O and π⋯π interactions in stabilizing the crystal structure (H. Ghalla et al., 2018).
Chemical Reactions and Properties
- Studies on 4-methoxybenzaldehyde derivatives have shown various chemical reactions and interactions, such as the formation of Schiff bases, indicating the reactive nature of these compounds (Sridevi Chigurupati et al., 2017).
Physical Properties Analysis
- Investigations on the synthesis and crystal structure of 4-chloroaniline-3-hydroxy-4-methoxybenzaldehyde provide insights into the physical properties of related compounds, including crystal structure and thermochemical properties (K. P. Sharma et al., 2012).
Chemical Properties Analysis
- The electrochemical oxidation of compounds like 3,4-dihydroxybenzaldehyde in methanol has been studied, indicating the potential for methoxylation reactions and the impact on the compound's chemical properties (D. Nematollahi, S. M. Golabi, 2000).
科学研究应用
衍生物的合成和表征:
- 4-苯氧基-2-甲氧基苯甲醛的合成:一项研究详细介绍了通过 O-烷基化和 Vilsmeier-Hack (V-H) 反应合成该化合物的方法,总收率达到 82.26% (吕永中,2011)。
- 4-己氧基-3-甲氧基苯甲醛的研究:研究涉及对该化合物的紫外光谱和量子化学研究,分析其几何结构、振动频率和分子静电势 (A. Abbas, H. Gökce, S. Bahçelī, 2016)。
分子相互作用和性质:
- 4-甲氧基苯甲醛中的相互作用:一项研究重点关注 4-甲氧基苯甲醛的结构和电子性质,探讨其分子间相互作用和分子对接行为,特别是其对酪氨酶的抑制活性 (H. Ghalla, Noureddine ISSAOUI, F. Bardak, A. Atac, 2018)。
- 对 4-羟基-3-甲氧基苯甲醛的电荷转移效应:本研究考察了该化合物在不同溶剂中的光谱特性及其与 β-环糊精的相互作用 (N. Rajendiran, T. Balasubramanian, 2008)。
合成方法和应用:
- 3-氟-4-甲氧基苯甲醛的简便合成:开发了一种该化合物的简化一步合成方法,突出了其在工业应用中的潜力 (王宝杰,2006)。
- 衍生物的还原亲电取代:该研究报道了 3,4,5-三甲氧基苯甲醛衍生物中甲氧基的的选择性去除和取代,展示了创建特定化学结构的潜力 (U. Azzena, G. Melloni, A. M. Piroddi, E. Azara, S. Contini, E. Fenude, 1992)。
药理和生物活性:
- 酚类化合物的抗哮喘活性:一项研究考察了酚类化合物的抗哮喘活性,包括 4-羟基-3-甲氧基苯甲醛,突出了羟基和甲氧基自由基在这些活性中的作用 (Young-Woon Jang, J. Lee, Chang Jong Kim, 2010)。
电化学传感和分析:
- 香草醛的电化学传感:这项研究探索了用氟掺杂还原氧化石墨烯(装饰有金纳米颗粒)检测香草醛(4-羟基-3-甲氧基苯甲醛,一种相关化合物)的可能性,展示了其在传感器应用中的潜力 (V. Manikandan, E. Boateng, Sharmila Durairaj, Aicheng Chen, 2022)。
安全和危害
4-(Difluoromethoxy)phenyl isocyanate, a compound related to 4-(Difluoromethoxy)benzaldehyde, is known to cause skin irritation, serious eye irritation, and may cause an allergic skin reaction. It may also cause allergy or asthma symptoms or breathing difficulties if inhaled. It may cause respiratory irritation and is toxic if swallowed, in contact with skin, or if inhaled .
未来方向
作用机制
Target of Action
The primary target of 4-(Difluoromethoxy)-3-methoxybenzaldehyde is the Transforming Growth Factor-β1 (TGF-β1) induced epithelial–mesenchymal transformation (EMT) of type 2 lung epithelial cells . TGF-β1 plays a crucial role in fibrosis, a process characterized by excessive deposition of extracellular matrix components .
Mode of Action
The compound interacts with its targets by inhibiting the expression of proteins such as α-SMA, vimentin, and collagen Ⅰ, which are involved in the EMT process . It also increases the expression of E-cadherin, a protein that helps cells stick together, maintaining the integrity of the epithelial layer . Furthermore, it significantly reduces the phosphorylation levels of Smad2/3, proteins that are part of the TGF-β1 signaling pathway .
Biochemical Pathways
The compound affects the TGF-β1/Smad pathway, which is involved in the EMT process . By inhibiting the phosphorylation of Smad2/3 proteins, it disrupts the formation of a complex with Smad4, which would otherwise move to the nucleus to regulate the expression of target genes and trigger the EMT process .
Result of Action
The compound’s action results in the attenuation of TGF-β1-induced EMT in A549 cells (a type of lung cancer cell line) and bleomycin-induced pulmonary fibrosis in rats . This includes improvements in lung function, reductions in lung inflammation and fibrosis, reductions in collagen deposition, and reductions in the expression of E-cadherin .
属性
IUPAC Name |
4-(difluoromethoxy)-3-methoxybenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F2O3/c1-13-8-4-6(5-12)2-3-7(8)14-9(10)11/h2-5,9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGPOVKAYCXTCQS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=O)OC(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40390295 | |
| Record name | 4-(difluoromethoxy)-3-methoxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40390295 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Difluoromethoxy)-3-methoxybenzaldehyde | |
CAS RN |
162401-70-9 | |
| Record name | 4-(difluoromethoxy)-3-methoxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40390295 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(difluoromethoxy)-3-methoxybenzaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(1R,7S)-4-propan-2-yl-3,5-dioxa-8-azabicyclo[5.1.0]octane](/img/structure/B67572.png)
![N-[1-(aminomethyl)cyclopentyl]-N,N-dimethylamine](/img/structure/B67577.png)
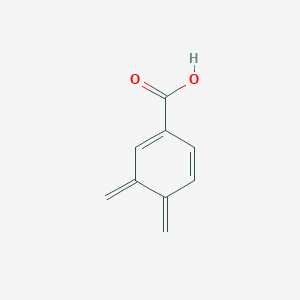
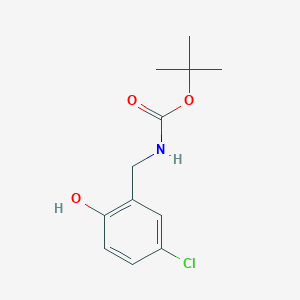

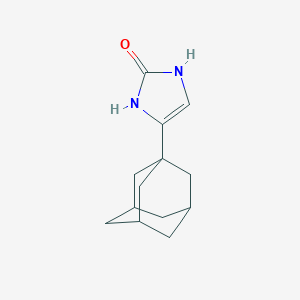
![Furo[3,2-b]pyridine-5-methanamine](/img/structure/B67589.png)
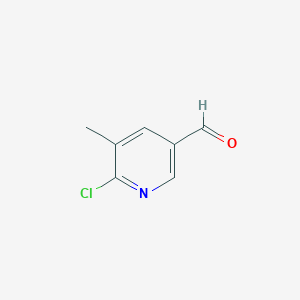
![2-Hydroxy-5-[2-(acetylamino)ethyl]-p-benzoquinone](/img/structure/B67591.png)


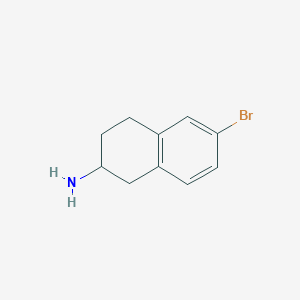
![1-[2-(4-Methoxyphenyl)ethenyl]pyrrolidine-2,5-dione](/img/structure/B67608.png)
